molecular formula C15H12O B2769870 5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one CAS No. 6374-70-5

5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one

Cat. No.: B2769870
CAS No.: 6374-70-5
M. Wt: 208.26
InChI Key: MGHDAAZPFFNACM-UHFFFAOYSA-N
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Description

“5,11-Dihydro-10H-dibenzoa,dannulen-10-one” is an organic compound that belongs to the class of compounds known as dibenzocycloheptenes . These are compounds containing a dibenzocycloheptene moiety, which consists of two benzene rings connected by a cycloheptene ring .


Molecular Structure Analysis

The molecular formula of “5,11-Dihydro-10H-dibenzoa,dannulen-10-one” is C15H14O . Its molecular weight is 210.2711 . The IUPAC Standard InChI is InChI=1S/C15H14O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2 .

Scientific Research Applications

Photovoltaic Properties

5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one derivatives have been explored for their potential in photovoltaic applications. A study by Erdoğan and Horoz (2020) synthesized a compound containing triphenylamine- and dibenzosuberenone-based conjugated moieties. This was used to create a dye-sensitized solar cell, demonstrating power conversion efficiencies of up to 2.54% (Erdoğan & Horoz, 2020).

Synthesis of Novel Heterocycles

Kumar, Ila, and Junjappa (2007) conducted studies on 10,11-dihydro-11-[bis(methylthio)methylene]dibenzoxepin-10-one, showing its usefulness as a synthon for annulating a variety of heterocycles. This research highlights the compound's potential in creating diverse chemical structures (Kumar, Ila, & Junjappa, 2007).

[2.2]Paracyclophane/Dehydrobenzoannulene Hybrids

Hinrichs et al. (2006) synthesized a series of [2.2]paracyclophane/dehydrobenzo[14]annulene hybrids. These compounds provide insights into the communication between different parts of the molecule, useful in understanding complex chemical structures (Hinrichs et al., 2006).

Interaction with Dioxygen

Lederman et al. (1986) studied a Co(II) complex of 5,14-dihydro-dibenzo[b,i][5,9,14,18]tetraaza[14]annulen-(L), revealing its ability to bind dioxygen. This research could have implications in understanding metal-ligand interactions and catalysis (Lederman et al., 1986).

Protective Group in Peptide Chemistry

Pless (1976) explored the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group as a protecting group for amines, amino acids, alcohols, thiols, and carboxylic acids, demonstrating its stability in acidic media and its ease of cleavage under mild conditions. This suggests potential applications in peptide chemistry (Pless, 1976).

Macrocyclic Ring Synthesis

Yatluk and Suvorov (1987) worked on the synthesis of macroheterocycles from o-phenylene diamine and various acroleins, leading to the development of novel [5,14]dihydro[b,i]dibenzo[5,9,14,18]tetraaza[14]annulenes. This research contributes to the field of macrocyclic chemistry (Yatluk & Suvorov, 1987).

Properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15-10-12-6-2-1-5-11(12)9-13-7-3-4-8-14(13)15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHDAAZPFFNACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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